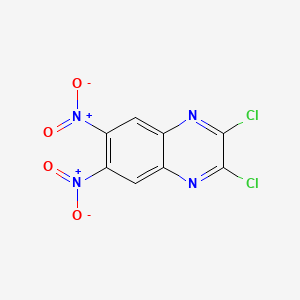

2,3-Dichloro-6,7-dinitroquinoxaline

Descripción general

Descripción

2,3-Dichloro-6,7-dinitroquinoxaline is a chemical compound with the molecular formula C8H2Cl2N4O4. It is a derivative of quinoxaline and is known for its applications in various scientific research fields, particularly in neurophysiology and pharmacology. This compound is often used as a competitive antagonist at AMPA and kainate receptors, which are subfamilies of ionotropic glutamate receptors.

Métodos De Preparación

The synthesis of 2,3-Dichloro-6,7-dinitroquinoxaline typically involves the nitration of 2,3-dichloroquinoxaline. One common method includes the reaction of 2,3-dichloroquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6 and 7 positions of the quinoxaline ring.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques and purification methods such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

2,3-Dichloro-6,7-dinitroquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro groups at the 6 and 7 positions can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.

Aplicaciones Científicas De Investigación

Neurophysiology

Mechanism of Action

2,3-Dichloro-6,7-dinitroquinoxaline functions primarily by inhibiting the binding of glutamate to AMPA and kainate receptors. These receptors are crucial for excitatory synaptic transmission in the central nervous system. By blocking these receptors, the compound prevents cation influx (sodium and calcium), thereby inhibiting neuronal excitation .

Research Findings

- Synaptic Transmission : Studies have demonstrated that this compound aids in understanding synaptic plasticity and neuroplasticity mechanisms by acting on glutamate receptors.

- Neurotoxicity Studies : In cultured rat hippocampal neurons, it has been shown to induce dose-dependent neurotoxicity through mechanisms independent of traditional ionotropic glutamate receptor pathways .

Pharmacology

Clinical Relevance

this compound is extensively used in pharmacological research to investigate various neurological and psychiatric disorders. Its antagonistic properties make it a valuable tool in studying conditions such as epilepsy and neurodegenerative diseases.

Case Studies

- Epilepsy Models : Research has indicated that this compound can block excitatory neurotransmission associated with seizure activity, providing insights into potential therapeutic strategies for epilepsy .

- Drug Addiction Research : It has been utilized to explore the mechanisms underlying amphetamine-induced behavioral sensitization in animal models, highlighting its role in modulating dopaminergic pathways .

Molecular Biology

Applications in Receptor Function Studies

In molecular biology, this compound is employed to elucidate receptor function and signaling pathways in neurons. Its ability to inhibit specific receptor interactions allows researchers to dissect complex biological processes.

Research Insights

- Receptor Interaction Studies : The compound has been instrumental in studying the interactions between ionotropic glutamate receptors and their ligands, providing a clearer understanding of receptor dynamics .

- Signaling Pathway Analysis : Investigations into how this compound affects downstream signaling pathways have revealed its influence on synaptic plasticity mechanisms critical for learning and memory .

Industrial Applications

Beyond its academic use, this compound has potential applications in various industrial sectors due to its chemical properties.

Mecanismo De Acción

2,3-Dichloro-6,7-dinitroquinoxaline exerts its effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. These receptors are ion channels that mediate excitatory synaptic transmission in the central nervous system. By blocking these receptors, the compound prevents the influx of cations such as sodium and calcium, thereby inhibiting neuronal excitation.

The molecular targets of this compound are the ligand-binding domains of the AMPA and kainate receptors. The inhibition of these receptors affects various signaling pathways involved in synaptic plasticity, learning, and memory.

Comparación Con Compuestos Similares

Similar compounds to 2,3-Dichloro-6,7-dinitroquinoxaline include:

6,7-Dinitroquinoxaline-2,3-dione: Another competitive antagonist at AMPA and kainate receptors, often used in similar research applications.

6,7-Dichloroquinoxaline-2,3-dione: A compound with similar structural features but different functional groups, leading to variations in its biological activity.

6-Cyano-7-nitroquinoxaline-2,3-dione: Known for its use as a non-NMDA receptor antagonist, with applications in neurophysiological studies.

The uniqueness of this compound lies in its specific substitution pattern and its potent antagonistic effects on AMPA and kainate receptors, making it a valuable tool in neurophysiological and pharmacological research.

Actividad Biológica

2,3-Dichloro-6,7-dinitroquinoxaline (DNQX) is a synthetic compound that belongs to the quinoxaline family. It is primarily recognized for its role as a competitive antagonist at AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. This compound has gained significant attention in neurophysiology and pharmacology due to its ability to modulate excitatory neurotransmission and its potential therapeutic implications in various neurological disorders.

- Molecular Formula : C8H2Cl2N4O4

- Molecular Weight : 252.03 g/mol

- CAS Number : 2379-61-5

DNQX exerts its biological effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. These receptors are crucial for excitatory synaptic transmission in the central nervous system. By blocking these receptors, DNQX prevents the influx of cations such as sodium and calcium, which inhibits neuronal excitation and alters synaptic plasticity.

Neuroprotective Effects

Research has shown that DNQX is a potent neuroprotective agent against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA). The compound effectively blocks the cytotoxic effects associated with these excitatory amino acids, thereby protecting neurons from damage. Studies indicate that DNQX's neuroprotective activity is primarily due to its antagonistic effects on NMDA receptor coagonist activity, specifically glycine .

Impact on Synaptic Transmission

DNQX's antagonistic properties have made it a valuable tool for studying synaptic transmission and plasticity. By inhibiting AMPA and kainate receptor activity, DNQX allows researchers to dissect the roles these receptors play in learning and memory processes. For instance, it has been demonstrated that DNQX can block amphetamine-induced behavioral sensitization in animal models, indicating its influence on dopaminergic signaling pathways .

Case Studies

- Neurotoxicity Studies :

-

Behavioral Sensitization :

- Research investigating the effects of DNQX on amphetamine-induced behaviors revealed that administration of DNQX prior to amphetamine exposure blocked the development of sensitization. This suggests that AMPA receptor activity is critical for the behavioral responses associated with psychostimulants .

Research Findings

Propiedades

IUPAC Name |

2,3-dichloro-6,7-dinitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N4O4/c9-7-8(10)12-4-2-6(14(17)18)5(13(15)16)1-3(4)11-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDNMILPFIAYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392125 | |

| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-61-5 | |

| Record name | 2,3-Dichloro-6,7-dinitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Dichloro-6,7-dinitroquinoxaline (DCDNQX) a suitable building block for synthesizing dyes?

A: DCDNQX possesses two chlorine atoms that are susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various amine groups, which can significantly alter the electronic properties of the molecule, leading to changes in absorption and emission wavelengths. [, ] This ability to readily modify its structure makes DCDNQX a valuable precursor for creating a diverse range of colored compounds. [, ]

Q2: How can researchers monitor the reactions involving DCDNQX and what are the benefits of using image analysis for this purpose?

A: Researchers can monitor the conversion of DCDNQX into disubstituted quinoxalines, like the reaction of 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline to 6,7-dinitro-2,3-dipyrrolidinoquinoxaline, using thin-layer chromatography (TLC). [] Image analysis techniques applied to TLC plates offer several advantages for this purpose, including:

- Kinetic Profiling: By analyzing the color intensity of spots on the TLC plate over time, researchers can obtain a visual representation of the reaction progress and determine reaction rates. []

- Qualitative Analysis: Image analysis can help identify different compounds present in a reaction mixture based on their migration patterns and color on the TLC plate. []

- Quantitative Analysis: The intensity of the spots on TLC plates can be correlated to the concentration of the corresponding compound, allowing for quantification of reaction components. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.